BENGHE Foundational & Exploratory

Check Availability & Pricing

Physical and chemical properties of 2-Chloro-8-
nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloro-8-nitroquinoline

Cat. No.: B1580705

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-8-
nitroquinoline

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the
structural core of numerous therapeutic agents with a broad spectrum of pharmacological
activities.[1][2] The strategic functionalization of the quinoline ring system allows for the precise
modulation of its biological and physicochemical properties. This guide provides a
comprehensive technical overview of 2-Chloro-8-nitroquinoline, a heterocyclic aromatic
compound with significant potential as a versatile building block in drug discovery and materials
science. Due to the limited availability of direct experimental data for this specific derivative,
this document synthesizes information from closely related structural analogs to provide
scientifically grounded predictions of its properties and reactivity. This approach, rooted in
established principles of physical organic chemistry, aims to empower researchers to effectively
utilize this compound in their synthetic and drug development endeavors.

Molecular Structure and Physicochemical
Properties
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The molecular structure of 2-Chloro-8-nitroquinoline incorporates an electron-withdrawing
nitro group on the benzene ring and a chloro substituent on the pyridine ring. This substitution

pattern significantly influences the electronic distribution within the aromatic system, impacting
its physical and chemical characteristics.
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Property

Value | Predicted Behavior

Source

Molecular Formula

CoHsCIN202

[3]

Molecular Weight

208.61 g/mol

[3]

Appearance

Predicted to be a solid at room

temperature.

[4]

Melting Point

Predicted to be in the range of
100-150 °C. The melting point
of 8-nitroquinoline is 89-91
°CJ[5], and 2-chloroquinoline is
38 °CJ6]. The presence of both
substituents on the quinoline
ring is expected to result in a
higher melting point than either
of the parent compounds due
to increased molecular weight
and potentially more ordered
crystal packing. For
comparison, 2-Chloro-8-
methylquinoline-3-
carboxaldehyde has a melting
point of 138-141 °C.

N/A

Solubility

Predicted to have low solubility
in water but good solubility in
polar aprotic organic solvents
such as dimethyl sulfoxide
(DMSO) and
dimethylformamide (DMF), and
moderate solubility in
chlorinated solvents like
dichloromethane and
chloroform. This is based on
the properties of related
compounds like 8-

nitroquinoline, which is slightly
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soluble in water but soluble in

organic solvents[4][7].

CAS Number 4225-86-9 3]

Spectroscopic Profile

Direct experimental spectra for 2-Chloro-8-nitroquinoline are not widely available. However, a
detailed prediction of its spectroscopic features can be derived from the analysis of its
structural components: the 2-chloroquinoline and 8-nitroquinoline moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra of 2-Chloro-8-nitroquinoline are expected to exhibit distinct
signals corresponding to the protons and carbons of the substituted quinoline ring. The
chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro
groups, as well as the nitrogen atom in the quinoline ring.

Predicted *H NMR Spectral Data:

The aromatic region (7.0-9.0 ppm) will display signals for the five protons on the quinoline ring.
The proton at the C4 position is expected to be the most downfield-shifted due to the influence
of the adjacent nitrogen and the chloro group. The protons on the benzene ring will be
influenced by the nitro group.

Predicted 3C NMR Spectral Data:

The 13C NMR spectrum will show nine distinct signals for the carbons of the quinoline ring. The
carbon atoms attached to the chlorine (C2) and the nitro group (C8) will be significantly shifted.
The chemical shifts of the carbons in the pyridine ring will be influenced by the electronegative
nitrogen atom.[8][9][10]
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Spectroscopic Prediction Logic

8-Nitroquinoline
(Known Spectra) [21]

Contribution of
8-nitro substitution

2-Chloro-8-nitroquinoline
(Predicted Spectra)

Contribution of

2-Chloroquinoline 2-chloro substitution
(Known Spectra) [39]

Click to download full resolution via product page

Caption: Logic for predicting the NMR spectrum of the target molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloro-8-nitroquinoline will be characterized by absorption bands
corresponding to the functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm—?) Vibration Expected Intensity
3100-3000 Aromatic C-H stretch Medium
Aromatic C=C and C=N )
1600-1450 ) Medium to Strong
stretching

Asymmetric and symmetric N-
1550-1500 & 1350-1300 _ _ Strong
O stretching of the nitro group

850-750 C-Cl stretch Strong

900-675 Out-of-plane C-H bending Strong

The presence of strong absorption bands for the nitro group will be a key diagnostic feature in
the IR spectrum.[11][12]
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Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of 2-Chloro-8-nitroquinoline.
Predicted Mass Spectrum Data:

e Molecular lon (M*): An intense molecular ion peak is expected at m/z 208, with a
characteristic isotopic pattern (M+2 peak at m/z 210 with about one-third the intensity of the
M+ peak) due to the presence of the chlorine atom.[13][14]

o Fragmentation Pattern: Fragmentation is likely to involve the loss of the nitro group (NO2) to
give a fragment at m/z 162, and the loss of the chloro group (CI) to give a fragment at m/z
173. Further fragmentation of the quinoline ring would also be observed.

Chemical Properties and Reactivity

The reactivity of 2-Chloro-8-nitroquinoline is primarily dictated by the chloro substituent at the
C2 position of the electron-deficient quinoline ring.

Nucleophilic Aromatic Substitution (SnAr)

The chlorine atom at the C2 position is activated towards nucleophilic attack due to the
electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring.[15][16] This
effect is further enhanced by the electron-withdrawing nitro group at the C8 position, which
helps to stabilize the negatively charged Meisenheimer intermediate formed during the
reaction.[17]

Consequently, 2-Chloro-8-nitroquinoline is expected to readily undergo nucleophilic aromatic
substitution reactions with a variety of nucleophiles.[18][19]

Examples of Expected Reactions:

e Amination: Reaction with primary or secondary amines to yield 2-amino-8-nitroquinoline
derivatives.

o Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) to produce 2-alkoxy-8-
nitroquinolines.
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e Hydrolysis: Under forcing conditions (e.g., strong acid or base at high temperatures), the
chloro group can be hydrolyzed to a hydroxyl group, yielding 8-nitroquinolin-2(1H)-one.

The reactivity of the 2-chloro position is generally greater than that of a chloro substituent on
the carbocyclic ring of the quinoline system.[15]

Hypothetical Synthesis Protocol

A plausible and efficient route for the laboratory-scale synthesis of 2-Chloro-8-nitroquinoline
involves the chlorination of 8-nitroquinolin-2(1H)-one.

Synthetic Workflow

G-NitroquinoIin-2(1H)-one) ( Phosphorus Oxychloride (POCIs) )

Chlorination Reaction

Aqueous Workup
(Neutralization and Extraction)

:

Purification
(Recrystallization or Chromatography)

2-Chloro-8-nitroquinoline

Click to download full resolution via product page

Caption: A proposed workflow for the synthesis of 2-Chloro-8-nitroquinoline.
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Step-by-Step Methodology:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine 8-nitroquinolin-2(1H)-one (1 equivalent) with an excess of phosphorus
oxychloride (POCIs, 5-10 equivalents).

» Heating: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4
hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

» Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room
temperature. Carefully remove the excess POCIs under reduced pressure.

o Workup: Cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring.
This will hydrolyze any remaining POCIs. Neutralize the acidic solution by the slow addition
of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is
approximately 7-8.

o Extraction: Extract the aqueous mixture with a suitable organic solvent, such as
dichloromethane or ethyl acetate (3 x 50 mL).

e Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate
or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain
the crude product.

 Purification: Purify the crude 2-Chloro-8-nitroquinoline by recrystallization from a suitable
solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the
pure product.[20]

Applications in Drug Discovery and Development

The 2-Chloro-8-nitroquinoline scaffold is a promising starting point for the development of
novel therapeutic agents, particularly in the field of oncology.[1][21] The presence of both
chloro and nitro groups on the quinoline core provides opportunities for diverse chemical
modifications to explore structure-activity relationships (SAR).[22]

Anticancer Potential
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Numerous studies have highlighted the anticancer properties of quinoline derivatives.[23][24]
Specifically, nitro-substituted quinolines have demonstrated significant cytotoxicity against
various cancer cell lines.[2] The mechanism of action is often attributed to the induction of
oxidative stress and the inhibition of key cellular enzymes.[23] The 2-chloro position serves as
a versatile handle for introducing various functionalities through nucleophilic substitution,
allowing for the generation of a library of compounds for biological screening.[25][26][27]

Role in Drug Discovery

2-Chloro-8-nitroquinoline Nucleophilic Substitution Library of Novel Biological Screening Lead Compound
Scaffold at C2 Position Quinoline Derivatives (e.g., Anticancer Assays) Identification

Click to download full resolution via product page

Caption: Use of 2-Chloro-8-nitroquinoline as a scaffold in drug discovery.

Antimicrobial Activity

The quinoline scaffold is also a well-established pharmacophore in antimicrobial drug
discovery.[28] The incorporation of a nitro group can enhance antimicrobial activity.[29] By
modifying the 2-position, it is possible to develop novel antimicrobial agents with improved
potency and a broader spectrum of activity.

Safety and Handling

While a specific safety data sheet for 2-Chloro-8-nitroquinoline is not readily available, based
on the known hazards of related chloro- and nitro-aromatic compounds, it should be handled
with care. It is predicted to be harmful if swallowed, and to cause skin and eye irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn at all times. All manipulations should be carried out in a well-ventilated
fume hood.

Conclusion

2-Chloro-8-nitroquinoline is a valuable synthetic intermediate with significant potential in
medicinal chemistry and materials science. This guide has provided a comprehensive overview

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21899946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3395224/
https://www.benchchem.com/pdf/The_Biological_Profile_of_5_Fluoro_2_methyl_8_nitroquinoline_A_Technical_Overview_for_Drug_Discovery_Professionals.pdf
https://pubmed.ncbi.nlm.nih.gov/21899946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10072326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3793592/
https://www.benchchem.com/product/b1580705?utm_src=pdf-body-img
https://www.benchchem.com/product/b1580705?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Synthesis_of_8_Aminoquinoline_Derivatives_for_Medicinal_Chemistry_Applications.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9820345/
https://www.benchchem.com/product/b1580705?utm_src=pdf-body
https://www.benchchem.com/product/b1580705?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

of its predicted physical and chemical properties, drawing upon data from structurally related
compounds. The facile reactivity of the 2-chloro position to nucleophilic substitution makes it an
ideal scaffold for the synthesis of diverse libraries of novel quinoline derivatives for biological
evaluation. Further experimental investigation into the properties and applications of this
compound is warranted and is expected to open new avenues in drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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